Sulfuriodidoite

Description

Sulfuriodidoite (hypothetical formula: S-I-O, exact stoichiometry undefined in available literature) is a sulfur-iodine-oxygen ternary compound hypothesized in theoretical inorganic chemistry studies. Its proposed structure involves alternating sulfur and iodine atoms bridged by oxygen, though this remains speculative without empirical validation.

Properties

CAS No. |

32694-99-8 |

|---|---|

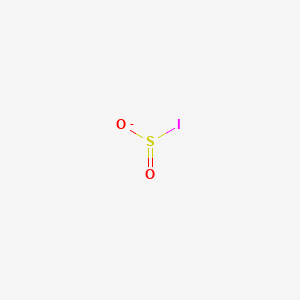

Molecular Formula |

IO2S- |

Molecular Weight |

190.97 g/mol |

InChI |

InChI=1S/HIO2S/c1-4(2)3/h(H,2,3)/p-1 |

InChI Key |

KYYGVPJWZGTLKQ-UHFFFAOYSA-M |

Canonical SMILES |

[O-]S(=O)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfuriodidoite can be synthesized through several methods:

Direct Combination: The reaction of sulfur and iodine was initially attempted but proved to be inconclusive due to the low thermodynamic stability of the compound.

Double Replacement Reactions: Successful synthesis was achieved through the reaction of disulfur dichloride with hydroiodic acid[ \text{S}_2\text{Cl}_2 + 2 \text{HI} \rightarrow \text{S}_2\text{I}_2 + 2 \text{HCl} ] This method was later confirmed to produce disulfur diiodide.

Industrial Production Methods

Industrial production of this compound is not common due to its instability and the complexity of its synthesis. Most production methods are confined to laboratory settings where controlled conditions can be maintained.

Chemical Reactions Analysis

Types of Reactions

Sulfuriodidoite undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form sulfur dioxide and iodine.

Reduction: It can be reduced to elemental sulfur and hydrogen iodide.

Substitution: It can undergo substitution reactions with halogens to form other sulfur halides.

Common Reagents and Conditions

Oxidizing Agents: Oxygen, chlorine.

Reducing Agents: Hydrogen, metals like zinc.

Substitution Reagents: Halogens such as chlorine and bromine.

Major Products Formed

Oxidation: Sulfur dioxide (SO₂) and iodine (I₂).

Reduction: Elemental sulfur (S) and hydrogen iodide (HI).

Substitution: Sulfur dichloride (S₂Cl₂) and sulfur dibromide (S₂Br₂).

Scientific Research Applications

Sulfuriodidoite has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of other sulfur compounds.

Biology: Studied for its potential interactions with biological molecules.

Medicine: Investigated for its antimicrobial properties.

Industry: Used in the production of specialized chemicals and materials .

Mechanism of Action

The mechanism by which sulfuriodidoite exerts its effects involves the interaction of its sulfur and iodine atoms with various molecular targets. In biological systems, it can disrupt cellular processes by interacting with proteins and enzymes, leading to antimicrobial effects. The exact molecular pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfuriodidoite shares functional and structural similarities with sulfites (SO₃²⁻) and thiosulfates (S₂O₃²⁻), though key distinctions exist in composition, reactivity, and applications.

Structural Comparison

| Property | This compound (Hypothetical) | Sulfite (SO₃²⁻) | Thiosulfate (S₂O₃²⁻) |

|---|---|---|---|

| Core Structure | S-I-O chains | Trigonal pyramidal (S⁺⁴) | Tetrahedral (S⁺² and S⁰) |

| Oxidation States | S: +2, I: +1, O: -2 | S: +4 | S: +2 (central), S: -2 (terminal) |

| Bonding | Covalent-polar | Polar covalent | Polar covalent with disulfide bond |

In contrast, sulfites and thiosulfates exhibit well-defined geometries and oxidation states, critical for their roles in industrial and biological systems .

Functional Comparison

| Application | This compound | Sulfite | Thiosulfate |

|---|---|---|---|

| Catalysis | Hypothesized in halogenation | Limited | Gold leaching (mining) |

| Redox Activity | High (theoretical) | Moderate (e.g., wine preservative) | High (photography fixer) |

| Stability | Likely air-sensitive | Air-stable (as salts) | Decomposes in acidic conditions |

Sulfites are widely used as preservatives in food and beverages due to their antioxidant properties , while thiosulfates are critical in photographic development and cyanide detoxification. This compound’s predicted instability in ambient conditions may limit its practical use without stabilization strategies.

Research Findings

- Sulfite Determination : Advanced ion chromatography methods (e.g., AOAC International protocols) achieve sulfite detection limits of 0.1 ppm, underscoring its analytical importance .

- Thiosulfate Complexity : Its dual sulfur oxidation states enable unique reaction pathways, such as in the Büchner reaction for organic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.